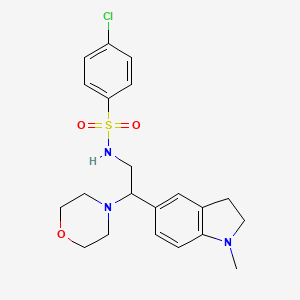

4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-24-9-8-17-14-16(2-7-20(17)24)21(25-10-12-28-13-11-25)15-23-29(26,27)19-5-3-18(22)4-6-19/h2-7,14,21,23H,8-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBIRLFSJJJZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor such as 2-chloroethylmorpholine reacts with the indoline derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Indole derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer and bacterial infections.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .

- Antimicrobial Effects : The compound's sulfonamide group mimics para-aminobenzoic acid, allowing it to inhibit dihydropteroate synthase in bacteria, thus exerting antibacterial effects.

Biological Research

Studies have utilized this compound to explore its effects on cellular pathways and its potential as a therapeutic agent.

- Cell Signaling Pathways : Investigations into how this compound interacts with specific enzymes or receptors have revealed insights into its mechanisms of action within biological systems .

Industrial Applications

In addition to its research applications, 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide serves as a building block in the synthesis of more complex molecules and pharmaceuticals.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:

- In vitro evaluations showed significant growth inhibition rates against human tumor cells as part of the National Cancer Institute's screening program .

Additionally, ongoing research continues to explore modifications to enhance the compound's pharmacological properties further.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. In cancer research, it may inhibit kinases or other enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)Ethyl]-2-Piperidinylidene]Benzenesulfonamide)

- Structural Differences: W-18 replaces the target compound’s morpholinoethyl and methylindolin groups with a piperidinylidene ring and a 4-nitrophenylethyl chain.

- Functional Implications : W-18 was initially investigated as a synthetic opioid analgesic but later withdrawn due to cardiotoxic and addictive properties . The absence of a nitro group in the target compound may reduce such risks but could also diminish analgesic potency.

5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide

- Structural Differences : This compound features methoxy and methyl groups at positions 2 and 4 of the benzene ring, respectively, and a simple phenylethyl side chain. The electron-donating methoxy group may enhance solubility compared to the target compound’s chloro substituent .

- Functional Implications: The phenylethyl group, while lipophilic, lacks the heterocyclic complexity of the target’s morpholinoethyl and indolin moieties, likely reducing receptor-binding specificity.

Indapamide

- Structural Differences: Indapamide shares a methylindoline group with the target compound but incorporates a chlorosulfamoyl group instead of a morpholinoethyl chain.

- Functional Implications: Indapamide’s diuretic and antihypertensive effects are mediated through renal sodium reabsorption inhibition . The target compound’s morpholinoethyl group may redirect activity toward neurological targets.

Biologische Aktivität

4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is . The compound features a sulfonamide group, which is known to confer various biological activities, including antibacterial and antitumor effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the sulfonamide moiety has been linked to the inhibition of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. The specific indole structure may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against cancer cells.

Antimicrobial Effects

Sulfonamides are primarily known for their antimicrobial properties. The presence of the chloro group may enhance the compound's potency against various bacterial strains by altering its lipophilicity and interaction with bacterial enzymes.

Case Studies

- In vitro Studies : In a study examining the cytotoxic effects of related sulfonamides on cancer cell lines, it was found that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.

- Animal Models : In vivo studies using murine models demonstrated that administration of sulfonamide derivatives led to significant tumor regression and reduced metastasis compared to control groups.

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide binds effectively to target proteins involved in cancer progression, suggesting a potential mechanism for its observed biological effects.

Data Tables

Q & A

Basic Research Questions

Q. What are the key structural features of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound contains three critical moieties:

- A 4-chlorobenzenesulfonamide group (electron-withdrawing, enhancing electrophilic reactivity).

- A 1-methylindolin-5-yl group (aromatic heterocycle with potential π-π stacking interactions).

- A morpholinoethyl linker (providing conformational flexibility and hydrogen-bonding capacity).

These features influence nucleophilic substitution reactions at the sulfonamide sulfur and regioselectivity in cross-coupling reactions involving the indoline ring .

Q. What are common synthetic routes for benzenesulfonamide derivatives, and how are they adapted for this compound?

- Answer : Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a secondary amine (e.g., morpholinoethyl-indoline intermediate) under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM)/H₂O .

- Indoline functionalization : 1-Methylindoline-5-amine is synthesized via Buchwald-Hartwig amination or reductive amination, followed by coupling with morpholinoethyl groups using carbodiimide-mediated activation .

Q. How is the purity and identity of this compound validated in academic research?

- Answer : Standard protocols include:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (HRMS) for molecular weight confirmation.

- ¹H/¹³C NMR to verify substitution patterns (e.g., indoline C-H coupling constants, morpholine proton integration) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing byproducts?

- Answer : Use statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables:

- Temperature : 60–100°C for sulfonylation (avoids decomposition).

- Solvent polarity : DCM vs. THF (affects reaction rate and byproduct formation).

- Catalyst loading : 5–10 mol% of DMAP for amide coupling.

Computational tools (e.g., quantum chemical calculations) predict transition states to prioritize experimental conditions .

Q. What methodological strategies resolve contradictions between in vitro and in vivo pharmacological data for sulfonamide derivatives?

- Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) to identify rapid clearance in vivo.

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding in physiological environments.

- Species-specific differences : Compare murine vs. human cytochrome P450 metabolism using liver microsomes .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with CA-II/IX isoforms.

- MD simulations : Analyze stability of sulfonamide-Zn²+ coordination over 100 ns trajectories.

- Free-energy calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values .

Q. What experimental approaches validate the compound’s selectivity across related enzyme isoforms?

- Answer :

- Enzyme inhibition assays : Test against CA-I, CA-II, CA-IX, and CA-XII isoforms under standardized pH (7.4) and temperature (37°C).

- Crystallography : Resolve co-crystal structures to identify key residues (e.g., Thr200 in CA-II) influencing selectivity .

Data Contradiction and Cross-Disciplinary Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies for similar sulfonamide derivatives?

- Answer :

- Standardize assay conditions : Buffer composition (e.g., Tris-HCl vs. HEPES), enzyme source (recombinant vs. tissue-derived).

- Meta-analysis : Use hierarchical Bayesian models to pool data from PubChem and independent studies, adjusting for batch effects .

Q. What cross-disciplinary methods integrate chemical synthesis and materials science for novel applications?

- Answer :

- Hybrid materials : Embed the compound into MOFs (metal-organic frameworks) for controlled drug release.

- Surface functionalization : Graft onto gold nanoparticles via thiol-morpholine interactions for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.